molecular formula C9H7ClO2 B134429 (2-Methylphenyl)(oxo)acetyl chloride CAS No. 149922-98-5

(2-Methylphenyl)(oxo)acetyl chloride

Cat. No. B134429
M. Wt: 182.6 g/mol
InChI Key: GVRPKESIOBPWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2-Methylphenyl)(oxo)acetyl chloride is a chemical compound with the molecular formula C9H7ClO2. It is a colorless to pale yellow liquid that is used in various scientific research applications. In

Mechanism Of Action

The mechanism of action of (2-Methylphenyl)(oxo)acetyl chloride is not well understood. However, it is believed to act as an acylating agent, reacting with amines and alcohols to form amides and esters, respectively.

Biochemical And Physiological Effects

The biochemical and physiological effects of (2-Methylphenyl)(oxo)acetyl chloride are not well studied. However, it is known to be a toxic and irritant substance that can cause skin and eye irritation upon contact.

Advantages And Limitations For Lab Experiments

The advantages of using (2-Methylphenyl)(oxo)acetyl chloride in lab experiments include its high reactivity and versatility in the synthesis of various compounds. However, its toxicity and irritant properties pose a risk to researchers and require careful handling and disposal.

Future Directions

For the research and development of (2-Methylphenyl)(oxo)acetyl chloride include the exploration of its potential as a catalyst in organic reactions, the development of safer and more efficient synthesis methods, and the investigation of its potential as a therapeutic agent in the treatment of various diseases.
Conclusion:
In conclusion, (2-Methylphenyl)(oxo)acetyl chloride is a versatile chemical compound that is widely used in scientific research applications. Its high reactivity and versatility make it a valuable reagent in the synthesis of various compounds. However, its toxicity and irritant properties pose a risk to researchers and require careful handling and disposal. Further research is needed to fully understand its mechanism of action and explore its potential as a catalyst and therapeutic agent.

Scientific Research Applications

(2-Methylphenyl)(oxo)acetyl chloride is used in various scientific research applications. It is commonly used as a reagent in the synthesis of heterocyclic compounds such as pyrazoles, pyrimidines, and triazoles. It is also used in the preparation of chiral building blocks and in the synthesis of pharmaceuticals.

properties

CAS RN

149922-98-5

Product Name

(2-Methylphenyl)(oxo)acetyl chloride

Molecular Formula

C9H7ClO2

Molecular Weight

182.6 g/mol

IUPAC Name

2-(2-methylphenyl)-2-oxoacetyl chloride

InChI

InChI=1S/C9H7ClO2/c1-6-4-2-3-5-7(6)8(11)9(10)12/h2-5H,1H3

InChI Key

GVRPKESIOBPWTO-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)C(=O)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)C(=O)Cl

synonyms

Benzeneacetyl chloride, 2-methyl-alpha-oxo- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a stream of argon gas, 2-bromotoluene (8.55 g, 0.05 mol) in dry THF (60 ml) was dropwise added to a mixture of magnesium (2.43 g, 0.1 mol) and dibromoethane (0.1 ml) in dry THF (10 ml) at 50° to 60° C. for 13 minutes. The reaction mixture was stirred at 60° to 65° C. for 1 hour, diluted with dry THF (30 ml) and cooled below 20° C. This mixture was dropwise added to oxalyl chloride (7.62 g, 0.06 mol) in dry ether (150 ml) below -50° C. over 8 minutes, followed by stirring at -75° C. for 1 hour, and filtered in a stream of argon gas at room temperature. The filtrate was concentrated under reduced pressure at room temperature. The precipitated crystals were filtered in a stream of argon gas and washed with dry ether. The filtrate and the wash liquid were combined together and the solvent was distilled off under reduced pressure to give crude 2-(2-methylphenyl)glyoxyloyl chloride (8.75 g; yield, 95.8%) as a pale brown oil.
Quantity
8.55 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7.62 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

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